molecular formula C9H6BrNO3 B1410720 2-Bromo-4-cyano-3-methoxybenzoic acid CAS No. 1807080-66-5

2-Bromo-4-cyano-3-methoxybenzoic acid

Cat. No. B1410720
CAS RN: 1807080-66-5
M. Wt: 256.05 g/mol
InChI Key: YPQYNUBPFACIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-cyano-3-methoxybenzoic acid” is a complex organic compound that contains a benzoic acid group (a benzene ring with a carboxylic acid substituent), a bromine atom, a cyano group (C≡N), and a methoxy group (O-CH3). The numbers “2”, “4”, and “3” refer to the positions of these groups on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents (bromo, cyano, methoxy, and carboxylic acid) attached at the 2nd, 4th, and 3rd positions . The exact spatial configuration would depend on the specific synthesis process and the conditions under which the compound is analyzed.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and cyano groups could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the context in which the compound is used. Without more information, it’s not possible to provide a detailed analysis .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions for handling chemicals should always be followed .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in various fields, such as materials science, pharmaceuticals, or chemical synthesis, among others .

properties

IUPAC Name

2-bromo-4-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYNUBPFACIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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